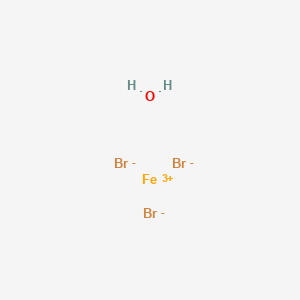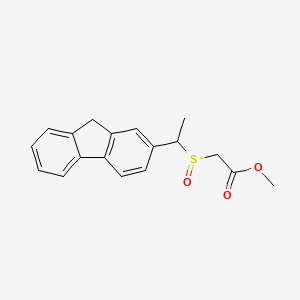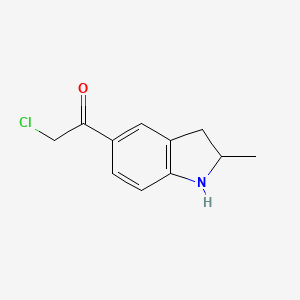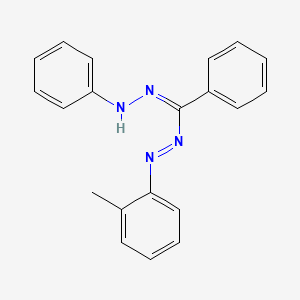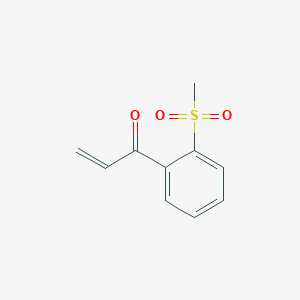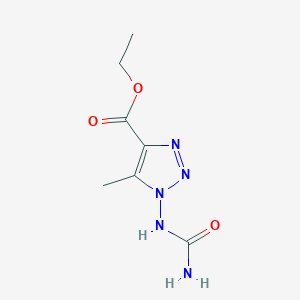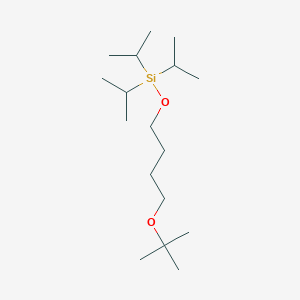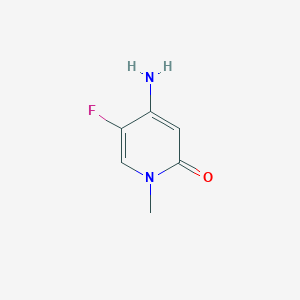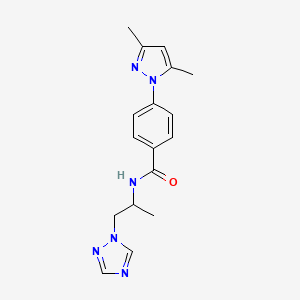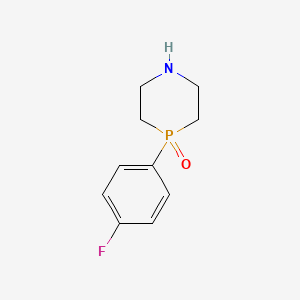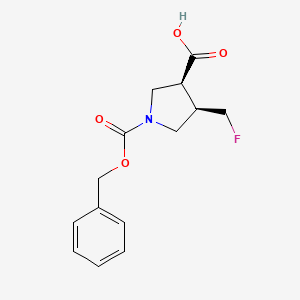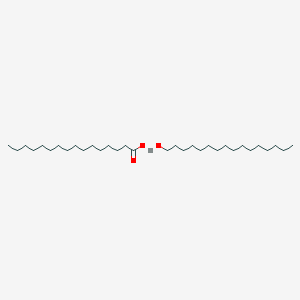
Calciumhexadecan-1-olatehexadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calciumhexadecan-1-olatehexadecanoate is a chemical compound that consists of calcium ions complexed with hexadecan-1-olate and hexadecanoate ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of calciumhexadecan-1-olatehexadecanoate typically involves the reaction of calcium salts with hexadecan-1-ol and hexadecanoic acid. The reaction conditions often include:
Temperature: Moderate temperatures are usually sufficient to facilitate the reaction.
Solvent: Organic solvents such as ethanol or methanol are commonly used.
Catalysts: In some cases, catalysts may be employed to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Mixing: Calcium salts are mixed with hexadecan-1-ol and hexadecanoic acid in a suitable solvent.
Reaction: The mixture is heated to the desired temperature to promote the reaction.
Purification: The product is purified through filtration, crystallization, or other separation techniques.
Análisis De Reacciones Químicas
Types of Reactions
Calciumhexadecan-1-olatehexadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler compounds.
Substitution: The compound can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Calciumhexadecan-1-olatehexadecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Medicine: Research is ongoing to explore its potential therapeutic uses, including drug delivery systems.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of calciumhexadecan-1-olatehexadecanoate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can modulate the activity of enzymes involved in lipid metabolism and affect the fluidity and permeability of cell membranes. These interactions are mediated through specific binding sites and pathways that are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecan-1-ol: A fatty alcohol with similar structural features.
Hexadecanoic Acid: A fatty acid that shares the hexadecane backbone.
Calcium Stearate: A calcium salt of stearic acid with similar properties.
Uniqueness
Calciumhexadecan-1-olatehexadecanoate is unique due to its dual nature, combining both alcohol and acid functionalities complexed with calcium
Propiedades
Fórmula molecular |
C32H64CaO3 |
|---|---|
Peso molecular |
536.9 g/mol |
Nombre IUPAC |
calcium;hexadecanoate;hexadecan-1-olate |
InChI |
InChI=1S/C16H32O2.C16H33O.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-15H2,1H3,(H,17,18);2-16H2,1H3;/q;-1;+2/p-1 |
Clave InChI |
XOWAKHGTKAQDNQ-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[O-].CCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


